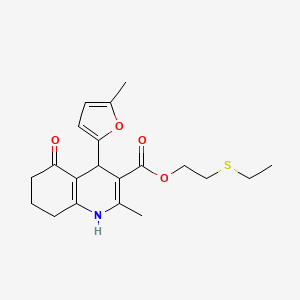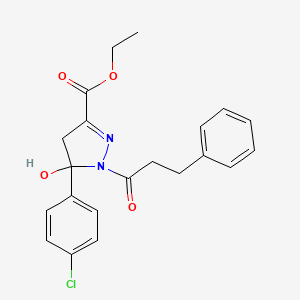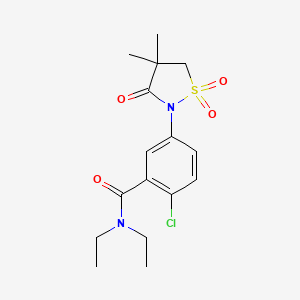
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate, also known as MTT, is a commonly used assay reagent in scientific research. It is a yellow tetrazolium salt that is widely used in cell viability assays to determine the number of viable cells in a given sample. MTT is a popular choice for this purpose due to its high sensitivity, low toxicity, and ease of use.
Wirkmechanismus
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the sample. The formazan product can be quantified using a spectrophotometer, allowing researchers to determine the number of viable cells in a given sample.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living cells. It is non-toxic and does not interfere with cell metabolism or function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate is its high sensitivity, which allows for the detection of even small changes in cell viability. It is also easy to use and can be adapted for use with a variety of cell types. However, this compound assays can be time-consuming and require specialized equipment, such as a spectrophotometer. Additionally, this compound assays are not suitable for use with all cell types and may produce false results in certain situations.
Zukünftige Richtungen
There are several potential future directions for 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate research. One area of interest is the development of new methods for this compound synthesis that are more efficient and cost-effective. Another area of interest is the development of new this compound-based assays that can be used to assess other aspects of cell function, such as apoptosis or oxidative stress. Additionally, there is interest in exploring the use of this compound in combination with other assay reagents to improve the accuracy and sensitivity of cell viability assays.
Synthesemethoden
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate can be synthesized using a variety of methods, including the reaction of 2,5-dimethylthiazolium chloride with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. The resulting product is then treated with butane sulfonic acid to produce this compound.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate is widely used in scientific research to assess cell viability and proliferation. It is commonly used in drug discovery and toxicology studies, as well as in cancer research. This compound assays are also used to evaluate the cytotoxicity of various compounds and to assess the effects of different treatments on cell growth and survival.
Eigenschaften
IUPAC Name |
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)butane-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-9-4-5-13-12(8-9)14(11(3)18-13)7-6-10(2)19(15,16)17/h4-5,8,10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOADRIRJKGAPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=[N+]2CCC(C)S(=O)(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B5128624.png)
![N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5128627.png)
![N-[3-(2-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5128635.png)
![2-[4-(3-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5128636.png)

![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5128643.png)

![5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128663.png)
![N-(3-chlorophenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B5128673.png)

![5,6-dimethyl-N-[4-(1-piperidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5128693.png)

